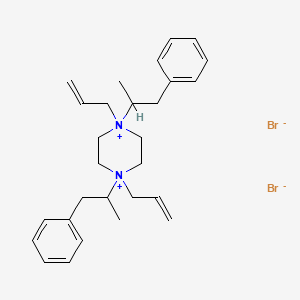
Sucrose-6'-monophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sucrose-6’-monophosphate is a phosphorylated derivative of sucrose, a common disaccharide composed of glucose and fructose. This compound is significant in various biochemical pathways, particularly in plants where it plays a role in the synthesis and metabolism of sucrose. The molecular formula of sucrose-6’-monophosphate is C12H21O14P, and it is often found in the form of its dipotassium salt .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sucrose-6’-monophosphate can be synthesized through both chemical and enzymatic methods. One common enzymatic method involves the use of sucrose phosphate synthase, which catalyzes the reaction between uridine diphosphate glucose (UDP-glucose) and fructose-6-phosphate to form sucrose-6’-phosphate and uridine diphosphate (UDP) . This reaction typically occurs under mild conditions, making it suitable for industrial applications.
Industrial Production Methods: Industrial production of sucrose-6’-monophosphate often relies on biotechnological processes involving genetically engineered microorganisms that express the necessary enzymes. These processes are optimized for high yield and purity, ensuring the compound’s suitability for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: Sucrose-6’-monophosphate undergoes several types of chemical reactions, including hydrolysis, phosphorylation, and glycosylation.
Common Reagents and Conditions:
Hydrolysis: This reaction involves the cleavage of the phosphate group from sucrose-6’-monophosphate, typically using acidic or enzymatic conditions.
Phosphorylation: The addition of a phosphate group can be catalyzed by enzymes such as sucrose phosphate synthase.
Glycosylation: This reaction involves the transfer of a glycosyl group to another molecule, facilitated by glycosyltransferases.
Major Products: The primary products of these reactions include sucrose, glucose-1-phosphate, and fructose .
Applications De Recherche Scientifique
Sucrose-6’-monophosphate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of sucrose-6’-monophosphate primarily involves its role as an intermediate in the biosynthesis of sucrose. The enzyme sucrose phosphate synthase catalyzes the formation of sucrose-6’-phosphate from UDP-glucose and fructose-6-phosphate. This compound is then dephosphorylated by sucrose phosphate phosphatase to produce sucrose . The molecular targets include various enzymes involved in carbohydrate metabolism, and the pathways involved are primarily those related to glycolysis and gluconeogenesis .
Comparaison Avec Des Composés Similaires
Sucrose-6-phosphate: Another phosphorylated form of sucrose, differing only in the position of the phosphate group.
Glucose-6-phosphate: A phosphorylated glucose molecule involved in glycolysis and gluconeogenesis.
Fructose-6-phosphate: A key intermediate in both glycolysis and the pentose phosphate pathway.
Uniqueness: Sucrose-6’-monophosphate is unique due to its specific role in sucrose metabolism and its involvement in the regulation of carbohydrate synthesis in plants. Unlike other similar compounds, it serves as a direct precursor to sucrose, making it essential for understanding and manipulating plant carbohydrate metabolism .
Propriétés
Formule moléculaire |
C12H21K2O14P |
|---|---|
Poids moléculaire |
498.46 g/mol |
Nom IUPAC |
dipotassium;[(2R,3S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C12H23O14P.2K/c13-1-4-6(15)8(17)9(18)11(24-4)26-12(3-14)10(19)7(16)5(25-12)2-23-27(20,21)22;;/h4-11,13-19H,1-3H2,(H2,20,21,22);;/q;2*+1/p-2/t4-,5-,6-,7-,8+,9-,10+,11-,12+;;/m1../s1 |
Clé InChI |
UHZPGUJRJZXGCI-HCJAYUHRSA-L |
SMILES isomérique |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COP(=O)([O-])[O-])O)O)CO)O)O)O)O.[K+].[K+] |
SMILES canonique |
C(C1C(C(C(C(O1)OC2(C(C(C(O2)COP(=O)([O-])[O-])O)O)CO)O)O)O)O.[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



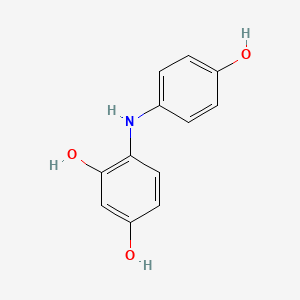




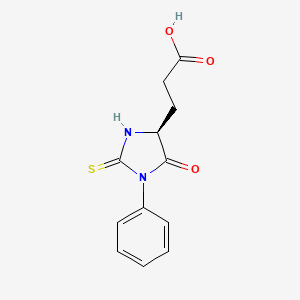
![[1-(9-Fluorenyl)-2-(5,6-cyclopenta-2-methyl-1-indenyl)ethane]zirconium dichloride](/img/structure/B13819901.png)
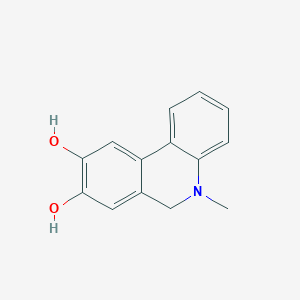
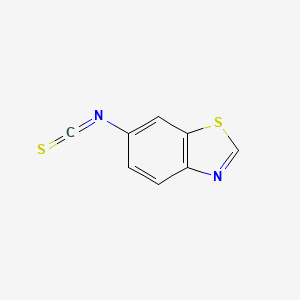
![(E)-3-[4-[(2R,3R,4R,5Z)-3,4-dihydroxy-5-[2-[(2S,3S,4R,5R,6R)-3-hydroxy-4,5-dimethoxy-6-methyloxan-2-yl]oxy-1-methoxyethylidene]oxolan-2-yl]oxyphenyl]-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-2-methylprop-2-enamide](/img/structure/B13819931.png)
![[5-(3,4-Dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl](4-phenylpiperazin-1-yl)methanone](/img/structure/B13819935.png)

